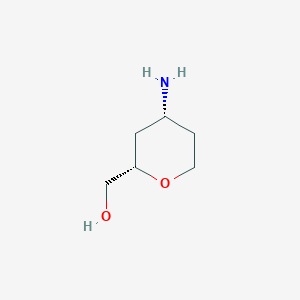![molecular formula C11H11FO2S B13335417 1-[(3-Fluorophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13335417.png)
1-[(3-Fluorophenyl)sulfanyl]cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Fluorophenyl)sulfanyl]cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C₁₁H₁₁FO₂S and a molecular weight of 226.27 g/mol . This compound is characterized by the presence of a cyclobutane ring substituted with a carboxylic acid group and a 3-fluorophenylsulfanyl group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-[(3-Fluorophenyl)sulfanyl]cyclobutane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorothiophenol and cyclobutanone.
Formation of Intermediate: The reaction between 3-fluorothiophenol and cyclobutanone in the presence of a base, such as sodium hydride, leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the desired cyclobutane ring structure.
Chemical Reactions Analysis
1-[(3-Fluorophenyl)sulfanyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Scientific Research Applications
1-[(3-Fluorophenyl)sulfanyl]cyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)sulfanyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
1-[(3-Fluorophenyl)sulfanyl]cyclobutane-1-carboxylic acid can be compared with similar compounds such as:
3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid: This compound lacks the sulfanyl group, which may result in different chemical and biological properties.
3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid: This compound has an additional fluorine atom, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11FO2S |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-(3-fluorophenyl)sulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H11FO2S/c12-8-3-1-4-9(7-8)15-11(10(13)14)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,13,14) |
InChI Key |
ZNOFYQFXBTZNIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(=O)O)SC2=CC=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(Methoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B13335336.png)
![8-Methyl-8-phosphabicyclo[3.2.1]octan-3-one 8-oxide](/img/structure/B13335339.png)
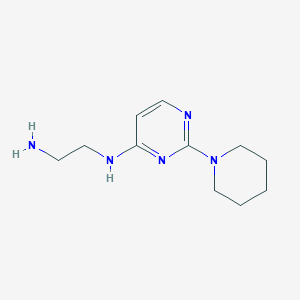
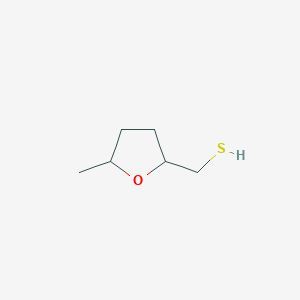
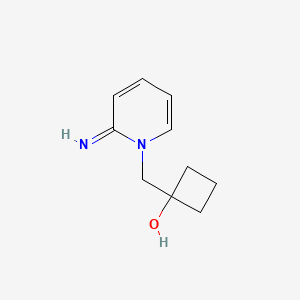
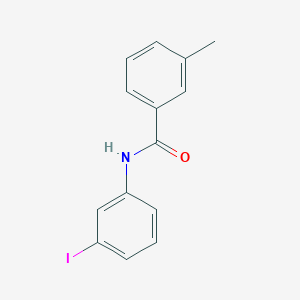
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]thian-3-amine](/img/structure/B13335358.png)
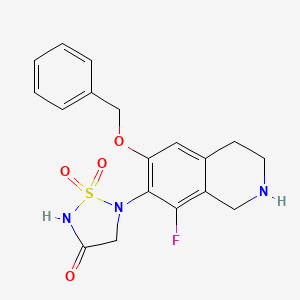
![2-[1-(4-Nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13335367.png)

![(1'R,6'R)-6-Hydroxy-3'-methyl-4-pentyl-3-(pentylamino)-6'-(prop-1-en-2-yl)-[1,1'-bi(cyclohexane)]-2',3,6-triene-2,5-dione](/img/structure/B13335392.png)
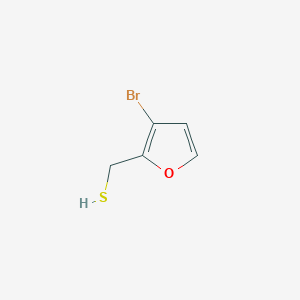
![4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13335404.png)
